3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H11BrO5 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid can be achieved through several methodsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and hypertensive pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid: Similar structure but with an acrylic acid moiety instead of a hydroxypropanoic acid moiety.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromophenyl and hydroxyphenyl group but with an isoxazole ring.
Uniqueness
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methoxy groups enhance its solubility and potential for hydrogen bonding, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C10H11BrO5 |
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Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO5/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,7,12-13H,3H2,1H3,(H,14,15) |
InChI Key |
HXWUMXCZDGEFMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(C(=O)O)O)Br)O |
Origin of Product |
United States |
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